BenchChemオンラインストアへようこそ!

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

RNA polymerase I inhibition Anticancer Pyridoquinazolinecarboxamide

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 4393-98-0) is a heterocyclic small molecule (C13H8N2O3, MW 240.21 g/mol) belonging to the pyridoquinazoline family. It features a planar tetracyclic core with a carboxylic acid substituent at the 6-position of the pyrido[2,1-b]quinazoline scaffold, a carbonyl at position 11, and a calculated XLogP3 of 1.3.

Molecular Formula C13H8N2O3
Molecular Weight 240.218
CAS No. 4393-98-0
Cat. No. B2909812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
CAS4393-98-0
Molecular FormulaC13H8N2O3
Molecular Weight240.218
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C13H8N2O3/c16-12-8-4-1-2-6-10(8)14-11-9(13(17)18)5-3-7-15(11)12/h1-7H,(H,17,18)
InChIKeyILCIRAGSNQDBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 4393-98-0): Core Identity and Procurement-Relevant Profile


11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 4393-98-0) is a heterocyclic small molecule (C13H8N2O3, MW 240.21 g/mol) belonging to the pyridoquinazoline family [1]. It features a planar tetracyclic core with a carboxylic acid substituent at the 6-position of the pyrido[2,1-b]quinazoline scaffold, a carbonyl at position 11, and a calculated XLogP3 of 1.3 [2]. The compound is commercially available as a research chemical with a reported melting point of 221 °C and typical purity specifications of 95–98% .

Why 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid Cannot Be Simply Replaced by Other Pyridoquinazoline Isomers or Analogs


The pyrido[2,1-b]quinazoline scaffold supports diverse biological activities—including anticancer RNA polymerase I inhibition and antiallergy effects—that are exquisitely sensitive to the position, nature, and number of substituents [1]. Among close structural analogs, the 6-carboxylic acid isomer occupies a unique chemical space as the only isomer that simultaneously presents the carboxylic acid at the 6-position (critical for further derivatization into the 6-carboxamide series) while maintaining the 11-oxo group essential for DNA intercalation and kinase inhibition pharmacophores. Altering the carboxylate position to the 2- or 8-position (as in the 2-carboxylic acid Sm 857 or the 8-carboxylic acid series) or removing the 11-oxo group completely shifts the biological target profile between antiallergy, anti-inflammatory, and anticancer pathways, making generic interchange impossible without loss of the intended biological activity [2].

Quantitative Differentiation Evidence for 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid Against Closest Comparators


Potency Advantage of 6-Carboxamide Derivatives Synthesized from the 6-Carboxylic Acid vs. Doxorubicin in HepG2 Cells

The 6-carboxylic acid serves as the direct synthetic precursor to the 6-carboxamide series. Derivative 8e, prepared directly from 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, demonstrated an IC50 of 2.07 µM against HepG2 hepatocellular carcinoma cells, outperforming doxorubicin (IC50 = 2.15 ± 0.021 µM) [1]. No equivalent derivatization advantage is reported for the 2-carboxylic or 8-carboxylic acid isomers in this Pol I inhibitor context—their amide series are associated with antiallergy rather than anticancer readouts [2].

RNA polymerase I inhibition Anticancer Pyridoquinazolinecarboxamide

Exclusive Access to Dual MLK3/JAK3-TYK2 Kinase Inhibition via 6-Carboxamide Derivatization

Patent literature establishes that 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives—accessible exclusively through the 6-carboxylic acid intermediate—are potent inhibitors of Mixed-lineage kinase 3 (MLK3) and Janus kinases JAK3 and TYK2 [1]. The 6-carboxylic acid is explicitly claimed as the key synthetic intermediate for all exemplified compounds. In contrast, the 2-carboxylic acid series is associated with antiallergy mediator-release inhibition and does not show claimed activity against MLK3 or JAK3/TYK2 [2].

Protein kinase inhibition MLK3 JAK3/TYK2 Immuno-oncology

Divergent In Vivo Anti-Inflammatory Pharmacology: 2-COOH vs. 6-COOH Scaffolds

The 2-carboxylic acid analog Sm 857 (11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid) was tested in multiple in vivo inflammatory models: it failed to inhibit UV-induced erythema in guinea pigs, histamine-induced vascular permeability, or carrageenin edema in rats, but showed stronger inhibition of dextran-induced rat paw edema than tranilast [1]. The 6-carboxylic acid itself lacks direct published anti-inflammatory assay data, but its derivative series (6-carboxamides) targets kinase-mediated inflammatory pathways (MLK3/JAK3/TYK2) rather than the mediator-release mechanism of Sm 857 [2]. This fundamental mechanistic divergence means that researchers seeking a kinase-directed anti-inflammatory phenotype must source the 6-carboxylic acid scaffold; the 2-carboxylic acid scaffold cannot address these kinase targets.

Anti-inflammatory Antiallergy Mediator release In vivo pharmacology

Physicochemical Differentiation: Melting Point, XLogP3, and Hydrogen-Bond Capacity vs. Isomers

The 6-carboxylic acid exhibits a reported melting point of 221 °C, an XLogP3 of 1.3, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. While the 2- and 8-carboxylic acid isomers share the same molecular formula and likely similar hydrogen-bond counts, the positional shift of the carboxyl group alters the electronic distribution of the tetracyclic core, affecting solubility, crystallinity, and formulation behavior. No head-to-head melting-point or solubility comparison across the three isomers has been published, but the XLogP3 of 1.3 indicates moderate lipophilicity suitable for oral bioavailability optimization [2].

Physicochemical properties Drug-likeness Formulation

Highest-Value Application Scenarios for 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid (CAS 4393-98-0) Based on Quantitative Differentiation Evidence


Synthesis of BMH-21-Like RNA Polymerase I Inhibitors for Anticancer Lead Optimization

The 6-carboxylic acid is the validated synthetic precursor for generating pyridoquinazoline-6-carboxamide derivatives that inhibit RNA polymerase I. As demonstrated by El-Kalyoubi et al. (2024), derivative 8e (IC50 2.07 µM vs. HepG2) exceeded doxorubicin in potency [1]. Research groups engaged in anticancer Pol I inhibitor development should procure this specific isomer to access the 6-carboxamide chemical space, as the 2- and 8-isomers lead to antiallergy amide series without reported Pol I activity.

MLK3/JAK3/TYK2 Kinase Inhibitor Medicinal Chemistry Programs

Patent US 2020/0079773 identifies 6-carboxamide derivatives as dual MLK3 and JAK3/TYK2 inhibitors with therapeutic potential in NASH, autoimmune diseases, and solid tumors [1]. The 6-carboxylic acid is the mandatory synthetic intermediate for all exemplified compounds. Procurement of this isomer is essential for laboratories pursuing kinase-targeted chemical biology or small-molecule drug discovery in these indication areas; the 2-carboxylic acid scaffold does not provide access to this kinase inhibition profile [2].

Mechanistic Dissection of Pyridoquinazoline Scaffold-Dependent Pharmacology (Kinase vs. Mediator Release)

Comparative studies between the 6-carboxylic acid series (kinase inhibition) and the 2-carboxylic acid series (mediator-release inhibition; Sm 857) can be used to deconvolute structure-activity relationships in pyridoquinazolines [1][2]. Procurement of both isomers from verified sources enables controlled head-to-head studies to map how carboxyl positional isomerism dictates biological target engagement—critical information for rational design in both oncology and immuno-inflammatory drug discovery.

Quality-Controlled Intermediate Supply for Scale-Up and Pre-Formulation Studies

The defined melting point (221 °C), purity specification (≥95–98%), and computed XLogP3 (1.3) provide essential batch-to-batch quality assurance parameters for procurement [1][2]. Laboratories scaling up medicinal chemistry campaigns or conducting pre-formulation solubility and stability studies benefit from these well-characterized physicochemical benchmarks, which facilitate reproducible synthesis of the 6-carboxamide library.

Quote Request

Request a Quote for 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.